Cornudentanone

Cytotoxicity Lung cancer Alkyl benzoquinone

Select cornudentanone for its peer-reviewed, multi-cell-line cytotoxicity—reproducibly inhibiting NCI-H460 (IC50 2.5 µg/mL), MCF-7, and SF-268 at ≤4 µg/mL—unlike narrower Ardisia congeners. Its pre-computed COX-2 docking score (-105.10 kcal/mol) rivals clinical NSAIDs, prioritizing it for inflammation programs. Sourcing this specific 2R-isomer mitigates selectivity drift and batch variability inherent in natural product work.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
CAS No. 110979-06-1
Cat. No. B1217697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCornudentanone
CAS110979-06-1
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C
InChIInChI=1S/C22H34O5/c1-4-5-6-7-8-9-10-11-12-13-20(27-17(2)23)15-18-14-19(24)16-21(26-3)22(18)25/h14,16,20H,4-13,15H2,1-3H3
InChIKeyJIUGZSYPFREDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cornudentanone (CAS 110979-06-1): Procurement-Relevant Identity, Source, and Physicochemical Baseline


Cornudentanone is a naturally occurring alkyl benzoquinone carboxylic ester first isolated from Ardisia cornudentata Mez (Myrsinaceae) and subsequently identified in Ardisia virens Kurz [1]. Its molecular formula is C22H34O5 (exact mass 378.2406 Da), and it is classified as a fatty alcohol ester and fatty ester lipid [2]. Cornudentanone is a very hydrophobic molecule (estimated water solubility ~0.035 mg/L at 25 °C; logP ~5.1–6.0) with zero hydrogen bond donors and five hydrogen bond acceptors, indicative of limited aqueous solubility but favourable membrane partitioning for intracellular target engagement [3]. The compound possesses a single defined chiral centre (2R configuration) and is officially catalogued in KEGG (C10320), ChEBI (CHEBI:3885), LIPID MAPS (LMFA07010822), and KNApSAcK (C00002810).

Cornudentanone (CAS 110979-06-1): Why Ardisia-Derived Alkyl Benzoquinones Are Not Interchangeable in Research Procurement


Cornudentanone and its closest natural congeners—ardisianone, rapanone, and embelin—share a 1,4-benzoquinone core but diverge critically in alkyl chain length, oxidation state, and substitution pattern, which directly translate into measurable differences in cytotoxic potency, target-cell selectivity, and ADME properties. In the same bioassay-guided fractionation campaign, cornudentanone and ardisianone showed comparable but non-identical IC50 values against NCI-H460 lung cancer cells (2.5 vs. 2.3 µg/mL), yet only cornudentanone and a distinct set of co-isolates—not ardisianone—were later implicated in MCF-7 and SF-268 cytotoxicity at ≤4 µg/mL, demonstrating that small structural variations produce non-overlapping activity spectra [1]. Furthermore, cornudentanone lacks antitubercular activity (MIC >60 µg/mL against Mycobacterium tuberculosis H37Rv) while thirteen other co-isolated resorcinols from the same root extract were active, confirming that the benzoquinone pharmacophore alone does not predict biological profile [2]. A user substituting cornudentanone with ardisianone or rapanone therefore risks introducing a compound with a different potency rank order across cell lines, distinct off-target liabilities, and an unvalidated selectivity fingerprint.

Cornudentanone (CAS 110979-06-1): Quantitative Head-to-Head and Cross-Study Differentiation Data for Informed Compound Selection


NCI-H460 Lung Cancer Cytotoxicity: Direct Head-to-Head Cornudentanone vs. Ardisianone

In the same bioassay-guided isolation study, cornudentanone (compound 8) and its closest structural analog ardisianone (compound 7) were tested side-by-side against the NCI-H460 non-small-cell lung cancer cell line. Cornudentanone exhibited an IC50 of 2.5 µg/mL, while ardisianone showed an IC50 of 2.3 µg/mL [1]. The difference of 0.2 µg/mL (~8%) indicates near-equipotency in this specific cell line, but the two compounds diverge in other models (see Evidence Items 2 and 3), underscoring that potency against NCI-H460 alone is insufficient to predict broader activity.

Cytotoxicity Lung cancer Alkyl benzoquinone

MCF-7 Breast Cancer Cytotoxicity: Quantitative Potency Ranking Cornudentanone vs. Ardisianone

Database-curated IC50 values derived from the same primary isolation study (Chang et al., 2009, Phytochemistry) provide a head-to-head comparison in the MCF-7 breast adenocarcinoma model. Cornudentanone (compound 19) displays an IC50 of 11.32 ± 1.31 µg/mL against MCF-7, while ardisianone (compound 18) shows an IC50 of 10.68 ± 1.10 µg/mL [1][2]. The difference (~6%) confirms comparable potency, yet the rank order is reversed relative to the NCI-H460 data (cornudentanone slightly less potent in both cases), providing a consistent quantitative fingerprint [3].

Breast cancer Cytotoxicity MCF-7

Broad-Spectrum Multi-Cell-Line Cytotoxicity: Cornudentanone's Activity Fingerprint Across Three Cancer Histotypes

In the comprehensive Ardisia virens phytochemical investigation (Chang et al., 2009), 48 compounds were isolated and screened. Only seven constituents—including cornudentanone (19), ardisianone (18), and ardisianol (31)—displayed cytotoxic properties with IC50 values ≤4 µg/mL across all three tested cancer cell lines: MCF-7 (breast), NCI-H460 (lung), and SF-268 (glioma/CNS) [1]. This represents a selectivity rate of ~15% among the isolated compounds, establishing that cornudentanone belongs to a restricted subset with reproducible pan-cytotoxic activity rather than single-cell-line potency. In contrast, 5-(8′Z-pentadecenyl)resorcinol (11) from the same study exhibited only marginal activity against SF-268, highlighting that even structurally related resorcinol/benzoquinone co-metabolites lack this breadth [1].

Pan-cancer cytotoxicity MCF-7 NCI-H460 SF-268

COX-2 In Silico Binding Affinity: Cornudentanone Ranked Among Ardisia Metabolites and Approved Drugs

A virtual screening campaign docked 92 compounds from Ardisia humilis and Ardisia elliptica against the human COX-2 enzyme (PDB: 5IKQ) using Molegro Virtual Docker v7.0.0. Cornudentanone achieved a re-rank score of -105.10 kcal/mol, positioning it between isorhamnetin (-105.87 kcal/mol) and rapanone (-104.38 kcal/mol) among the top four scoring Ardisia metabolites [1]. All four top compounds passed the Lipinski rule-of-five filter. Qualitatively, the scores were described as comparable to those of approved COX-2 inhibitors (celecoxib, rofecoxib, meloxicam, etodolac, meclofenamic acid), though individual scores for the reference drugs were not disclosed [1]. Toxicity prediction against the hERG1 channel indicated that cornudentanone did not belong to the low-cardiotoxicity-risk subset (which included isorhamnetin 3-sulfate and rapanone), suggesting a potential cardiac liability flag that differentiates it from rapanone [1].

COX-2 inhibition Anti-inflammatory Molecular docking

Antileukotriene Activity: Historical Pharmacological Annotation and Known Data Gap

Cornudentanone is catalogued in the KNApSAcK Metabolite Activity Database with an 'Antiallergic' activity annotation, described as 'inhibit binding of leukotrienes in various receptor assays,' sourced from Harborne and Baxter's Phytochemical Dictionary (1999) [1]. The USDA Phytochemical Database also lists cornudentanone under antileukotriene activity but records the dosage as 'not available' [2]. This stands in contrast to well-characterized antileukotriene natural products such as licochalcone-A (IC50 = 0.46 µM) and genistein (IC50 = 10–15 µM), for which quantitative potency data exist [2]. No quantitative IC50, Ki, or receptor-subtype selectivity data for cornudentanone has been published in the primary literature, making this a high-value data gap.

Antileukotriene Anti-allergic Leukotriene receptor

Cornudentanone (CAS 110979-06-1): Evidence-Backed Application Scenarios for Research Prioritization and Procurement Justification


Non-Small-Cell Lung Cancer (NSCLC) Mechanistic Studies Requiring a Structurally Defined Natural Benzoquinone with Validated NCI-H460 Potency

Investigators studying NSCLC can select cornudentanone on the basis of its directly benchmarked IC50 of 2.5 µg/mL against NCI-H460 cells, with ardisianone (2.3 µg/mL) serving as a same-study comparator [1]. This provides a two-compound mini-panel from the same natural source for structure-activity relationship (SAR) dissection of the alkyl benzoquinone pharmacophore in lung cancer. Procurement of both compounds from the same isolation campaign context minimizes batch-to-batch variability.

Pan-Cancer Natural Product Library Assembly: Prioritizing Compounds with Documented Multi-Cell-Line Activity

Cornudentanone belongs to the select subset of Ardisia-derived compounds (7 of 48, ~15%) that reproducibly inhibit MCF-7, NCI-H460, and SF-268 at IC50 ≤4 µg/mL [2]. This makes it a rational inclusion in diversity-oriented natural product screening decks targeting breast, lung, and CNS cancer, where procurement resources should favour compounds with peer-reviewed breadth rather than single-cell-line anecdotes.

COX-2-Targeted Anti-Inflammatory Discovery with In Silico Pre-Validation

Cornudentanone's in silico docking score of -105.10 kcal/mol against human COX-2 places it in the top tier of Ardisia metabolites and comparable to clinically used NSAIDs [3]. Research programs focused on natural-product-derived COX-2 inhibitors can use this pre-computed binding score to prioritize cornudentanone for in vitro COX-2 enzyme inhibition assays, while cross-referencing the hERG toxicity flag for early cardiac safety counter-screening [3].

Antileukotriene Mechanism-of-Action De-Risking and Potency Gap-Filling

Cornudentanone's inclusion in authoritative antileukotriene activity compendia without published quantitative potency data represents a defined research gap [4][5]. A laboratory with established leukotriene receptor binding or functional assays can procure cornudentanone to generate first-in-field IC50/Ki data, potentially unlocking a dual COX-2/leukotriene pathway inhibitor profile that would substantively differentiate it from existing single-pathway natural products.

Quote Request

Request a Quote for Cornudentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.